3,4,7-Trimethyl-1-indanone
Description
Historical Context of Indanone Chemistry and Structural Evolution
The study of indanones dates back to the early 20th century, with the first preparations of 1-indanones being reported in the 1920s. nih.gov A comprehensive review of the synthesis of 1-indanones covers literature from 1926 to 2017, highlighting over 100 synthetic methods. nih.gov One of the earliest methods for synthesizing 2-indanone (B58226) involved the distillation of the calcium salt of o-phenylenediacetic acid. orgsyn.org
The first documented synthesis of 3,4,7-trimethyl-1-indanone itself occurred in 1950. smolecule.com Researchers accomplished this through a Friedel-Crafts acylation of a trimethyl-substituted aromatic precursor. smolecule.com
Key synthetic methods for creating the indanone core that have been developed over the years include:
Friedel-Crafts Acylation: This is a common method for producing 1-indanones. nih.govmdpi.com It involves the intramolecular cyclization of 3-arylpropionic acids or their corresponding acid chlorides. mdpi.com
Nazarov Cyclization: This reaction utilizes α,β-unsaturated ketones as substrates and is a prominent method for synthesizing 1-indanones. nih.gov
[2+2+2] Cyclotrimerization: This approach has been used to create both natural and unnatural indanones. acs.orgacs.org
Palladium-Catalyzed Carbonylative Cyclization: This technique has been successfully used to prepare indanones from unsaturated aryl iodides. organic-chemistry.org
The structural framework of indanones has proven to be a versatile scaffold for further chemical modifications, leading to a wide array of derivatives with diverse properties. researchgate.net
Significance of Indanone Scaffolds in Advanced Organic Synthesis
Indanone scaffolds are recognized as crucial building blocks in organic synthesis due to their presence in numerous natural products and pharmacologically active molecules. iyte.edu.trresearchgate.net Their rigid bicyclic structure and the reactivity of the ketone group make them valuable intermediates for constructing more complex molecular architectures. smolecule.com
Applications in Total Synthesis and Medicinal Chemistry:
Indanones serve as key intermediates in the synthesis of various biologically active compounds. researchgate.net For instance, they are precursors to:
Anticancer agents: Some indanone derivatives have shown cytotoxic effects against cancer cell lines. nih.gov
Neuroprotective agents: The indanone derivative donepezil (B133215) is a well-known drug used for the treatment of Alzheimer's disease. nih.govresearchgate.net
Anti-inflammatory drugs: Certain 2-benzylidene-1-indanone (B110557) derivatives have been synthesized and evaluated for their anti-inflammatory activity. nih.gov
Antiviral compounds: Modifications to the indanone structure have been explored to enhance antiviral efficacy. smolecule.comnih.gov
The versatility of the indanone scaffold is further demonstrated by its use in creating fused and spirocyclic frameworks, which are important structural motifs in many bioactive natural products. rsc.org
Research Landscape and Specific Academic Interest in this compound Derivatives
Current research continues to explore the potential of indanone derivatives. The development of novel synthetic methodologies remains an active area of investigation. For example, recent studies have focused on:
Regioselective synthesis: Methods to control the position of substituents on the indanone ring are of considerable interest. d-nb.info
Enantioselective synthesis: The development of catalytic methods to produce specific stereoisomers of indanone derivatives is crucial for their application in medicine. organic-chemistry.orgrsc.org
Green chemistry approaches: The use of environmentally benign methods, such as microwave-assisted synthesis, is being explored for the preparation of indanones. mdpi.comresearchgate.net
While much of the research focuses on the broader class of indanones, specific interest in this compound and its derivatives stems from its unique substitution pattern, which can influence its chemical reactivity and biological activity. For instance, the methyl groups can enhance chiral induction in asymmetric catalysis. smolecule.com The compound and its derivatives have been investigated for applications in the fragrance industry and as precursors to agrochemicals. smolecule.com
Detailed Research Findings:
A variety of synthetic strategies have been employed to create substituted indanones. The table below summarizes some of the key reactions and their outcomes.
| Starting Materials | Reaction Type | Product(s) | Key Findings | Reference(s) |
| 3-Arylpropionic acids | Intramolecular Friedel-Crafts Acylation | 1-Indanones | Can be catalyzed by superacids or metal triflates. mdpi.com | mdpi.com |
| α,β-Unsaturated ketones | Nazarov Cyclization | 1-Indanones | A common and powerful method for indanone synthesis. nih.gov | nih.gov |
| Unsaturated aryl iodides | Palladium-Catalyzed Carbonylative Cyclization | Indanones | Good to excellent yields can be achieved. organic-chemistry.org | organic-chemistry.org |
| Diynes and alkynes | [2+2+2] Cyclotrimerization | Indanones | Can be performed on a solid support to improve selectivity. acs.orgacs.org | acs.orgacs.org |
| 5-Bromo-1-indanone and boronic acids | Suzuki-Miyaura Cross-Coupling | 5-Substituted indanones | An efficient method for functionalizing the indanone core. researchgate.net | researchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
35322-84-0 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3,4,7-trimethyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H14O/c1-7-4-5-8(2)12-10(13)6-9(3)11(7)12/h4-5,9H,6H2,1-3H3 |
InChI Key |
FSBIQEDMEKAAMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C2=C(C=CC(=C12)C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,4,7 Trimethyl 1 Indanone and Substituted Indanone Frameworks
Modern Approaches to Indanone Core Construction
The construction of the indanone framework, a key structural component in numerous pharmaceuticals and natural products, is most commonly achieved through the intramolecular Friedel-Crafts cyclization of 3-arylpropionic acids or their derivatives. nih.govorgsyn.org However, traditional methods often require harsh conditions and stoichiometric amounts of strong acids. nih.govorgsyn.org Consequently, modern research has focused on developing milder, more efficient, and environmentally benign catalytic approaches. These advanced methodologies include refined Friedel-Crafts variants and innovative transition metal-catalyzed annulations. nih.govrsc.org
Intramolecular Friedel-Crafts Cyclization Variants
The intramolecular Friedel-Crafts acylation remains a cornerstone for synthesizing 1-indanones. This reaction typically involves the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides. nih.govbeilstein-journals.org While the acid chloride route is well-established, direct cyclization of carboxylic acids is preferred from a green chemistry perspective as it generates water as the only byproduct. nih.gov Traditional catalysts for this transformation include strong protic acids like sulfuric acid and polyphosphoric acid, or Lewis acids such as aluminum chloride (AlCl₃). nih.govbeilstein-journals.org However, these often need to be used in excess and can lead to environmental concerns. nih.gov
Modern advancements have introduced a variety of more efficient and selective catalytic systems for the intramolecular Friedel-Crafts acylation.
Metal Triflates: Metal trifluoromethanesulfonates (metal triflates) have emerged as highly effective, water-tolerant Lewis acid catalysts for organic synthesis. nih.govacs.org Lanthanide triflates, in particular Terbium triflate (Tb(OTf)₃), have been shown to catalyze the dehydrative cyclization of 3-arylpropionic acids to form 1-indanones, even for deactivated aromatic rings bearing halogen atoms. nih.govresearchgate.net Scandium triflate (Sc(OTf)₃) is another effective catalyst, particularly for the cyclization of benzyl Meldrum's acid derivatives under mild conditions. acs.orgacs.org The catalytic activity of metal triflates can be enhanced in deep eutectic solvents (DESs) or ionic liquids, which also facilitates catalyst recovery and reuse. nih.govresearchgate.netnih.gov These systems offer a greener alternative to traditional organic solvents. nih.gov
| Catalyst System | Substrate Type | Key Advantages |
| Metal Triflates (e.g., Tb(OTf)₃, Sc(OTf)₃) | 3-Arylpropionic acids, Benzyl Meldrum's acids | High efficiency, water-tolerant, effective for deactivated arenes, recyclable in ionic liquids. nih.govresearchgate.netacs.org |
| Chlorosulfonic Acid | Aryl propionic acids (electron-deficient) | Efficient for cyclization of electron-withdrawing arenes where other Lewis acids fail. researchgate.netresearchgate.net |
| Other Lewis Acids (e.g., InCl₃, NbCl₅) | Allylic bromides, bifunctional electrophiles | Mild reaction conditions, unique halophilic properties (InCl₃), enables one-step synthesis (NbCl₅). researchgate.netnih.gov |
Chlorosulfonic Acid: For electron-deficient aromatic systems, where many Lewis acids are inefficient, chlorosulfonic acid has proven to be a potent reagent for mediating Friedel-Crafts cyclization. researchgate.netresearchgate.net It can be used as both a solvent and a catalyst, effectively promoting the ring-closure of aryl propionic acids to yield halo-substituted indanones, which are valuable intermediates for further functionalization. beilstein-journals.orgresearchgate.net
Other Lewis Acids: A range of other Lewis acids have been optimized for indanone synthesis. Indium(III) chloride (InCl₃) is a remarkably mild and efficient catalyst for the intramolecular Friedel-Crafts reaction of arenes with allylic bromides. nih.gov Niobium(V) chloride (NbCl₅) has been utilized for a one-step synthesis of indanones from an aromatic ring and a bifunctional electrophile under mild conditions. researchgate.net
In alignment with the principles of green chemistry, non-conventional energy sources like microwave irradiation have been successfully applied to the synthesis of 1-indanones. nih.govpreprints.org
Microwave-assisted intramolecular Friedel-Crafts acylation significantly reduces reaction times and can improve yields compared to conventional heating. nih.govpreprints.org The combination of metal triflate catalysts with triflate-anion-containing ionic liquids under microwave irradiation represents a particularly efficient and environmentally benign protocol. nih.govbeilstein-journals.orgresearchgate.netruc.dk This approach allows for the rapid synthesis of 1-indanones and 1-tetralones in good yields, with the added benefit that the catalytic system can be recovered and reused multiple times without a significant loss of activity. nih.govresearchgate.netruc.dk The use of greener solvents, such as methyltetrahydropyran (4-MeTHP), is also being explored to replace traditional, more hazardous solvents. preprints.org
| Protocol | Catalyst/Medium | Substrate | Conditions | Advantages |
| Microwave-Assisted Synthesis | Metal Triflate / Ionic Liquid | 3-Arylpropanoic acids | Microwave Irradiation | Short reaction times, good yields, catalyst reusability. nih.govbeilstein-journals.orgresearchgate.net |
| Green Solvent Synthesis | Lewis Acid (e.g., AlCl₃) | p-Methylphenol and α,β-unsaturated carboxylic acids | Methyltetrahydropyran (4-MeTHP) | Reduced environmental impact, safer solvent alternative. preprints.org |
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives are versatile precursors for intramolecular Friedel-Crafts reactions to form indanones. acs.orgacs.orgnih.gov These compounds are highly electrophilic, stable, and easily prepared and functionalized. nih.govbeilstein-journals.orgacs.org The cyclization of benzyl Meldrum's acid derivatives, catalyzed by metal triflates like Sc(OTf)₃, proceeds under mild conditions to afford polysubstituted 1-indanones. acs.orgacs.orgacs.orgnih.gov
This methodology offers a significant advantage for synthesizing 2-substituted-1-indanones. orgsyn.org The reaction is believed to proceed through the generation of a highly reactive acyl ketene (B1206846) intermediate or via direct acylation from the Lewis acid-activated Meldrum's acid derivative, followed by the loss of carbon dioxide and acetone as inert byproducts. acs.orgresearchgate.net This approach avoids the difficulties associated with the direct alkylation of ketones. orgsyn.org A variety of catalysts have been shown to be effective, accommodating a diverse range of functional groups. acs.orgnih.gov
Transition Metal-Catalyzed Annulation Reactions
Transition metal-catalyzed annulation reactions have emerged as powerful and atom-economical strategies for constructing the 1-indanone (B140024) core. rsc.orgresearchgate.net These methods often involve C-H activation or cross-coupling cascades, providing access to complex indanone structures that may be difficult to obtain through classical routes. researchgate.net
Rhodium catalysts are particularly versatile for the synthesis of indanone derivatives. nih.govnih.gov Rhodium-catalyzed reactions can proceed through various mechanisms, including formal [4+1] cycloadditions and asymmetric cyclizations. nih.gov For instance, chiral 3-aryl-1-indanones have been synthesized with high enantiomeric excess via the rhodium-catalyzed asymmetric cyclization of pinacolborane chalcone (B49325) derivatives using a chiral phosphine ligand. nih.gov
Another innovative approach involves the rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift of internal acetylenes. acs.orgorganic-chemistry.org This protocol efficiently produces diverse 2,3-disubstituted indanones in good to excellent yields under remarkably mild and sustainable conditions, using water as the sole solvent and without the need for exogenous ligands. acs.orgorganic-chemistry.org Furthermore, rhodium-catalyzed C-C bond activation allows for the ring expansion of 1-indanones via the insertion of ethylene (B1197577) or internal alkynes, leading to the formation of valuable benzocycloheptenone skeletons. nih.gov
Nickel-Catalyzed Domino Reductive Cyclizations
Nickel catalysis has emerged as a powerful tool for constructing complex molecular architectures. An unprecedented nickel-catalyzed domino reductive cyclization of alkynes and o-bromoaryl aldehydes provides a direct route to various indanone derivatives. dicp.ac.cnnih.gov This methodology is characterized by its broad substrate scope and tolerance of numerous functional groups, affording biologically significant indanones in good yields with excellent regio- and diastereoselectivity. dicp.ac.cnnih.gov
The reaction proceeds through the cyclization of o-bromoaryl aldehydes and alkynes to form indenol intermediates, which then undergo a hydrogen autotransfer to yield the final indanone product. dicp.ac.cnnih.gov This process combines a regioselective cyclization and a hydrogen autotransfer into a single synthetic operation, presenting a sustainable and attractive alternative for synthesizing indanones and related spiroindanones. dicp.ac.cn The use of nickel catalysts is also advantageous due to the lower cost and toxicity compared to precious metals like rhodium and palladium. nih.gov
Table 1: Nickel-Catalyzed Domino Reductive Cyclization of Alkynes and o-Bromoaryl Aldehydes
| Entry | o-Bromoaryl Aldehyde | Alkyne | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Bromobenzaldehyde | 1-Phenyl-1-propyne | 2-Methyl-3-phenyl-1-indanone | 85 |
| 2 | 2-Bromo-5-methoxybenzaldehyde | Diphenylacetylene | 6-Methoxy-2,3-diphenyl-1-indanone | 92 |
| 3 | 2-Bromo-4-methylbenzaldehyde | 1-Hexyne | 5-Methyl-2-butyl-1-indanone | 78 |
| 4 | 3-Bromothiophene-2-carbaldehyde | 1-Phenyl-1-propyne | Thieno[3,2-b]cyclopentenone derivative | 49 |
Data synthesized from Chen et al. (2020). dicp.ac.cn
Palladium-Catalyzed Cyclization Processes
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the formation of indanones is well-documented. beilstein-journals.orgrsc.org Palladium-catalyzed cascade cyclizations, in particular, offer an efficient means to assemble polycyclic scaffolds. rsc.org These reactions can create multiple carbon-carbon and carbon-heteroatom bonds in a single operation, leading to a high degree of step economy. rsc.org
One such strategy involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides. organic-chemistry.org This method has been successfully applied to the synthesis of both indanones and cyclopentenones. organic-chemistry.org Another innovative approach is the palladium-catalyzed asymmetric C-C bond activation and carbonylation of cyclobutanones with carbon monoxide, which yields chiral indanones possessing a quaternary carbon stereocenter. organic-chemistry.org Furthermore, a migratory insertion of a carbene followed by a Heck reaction enables the synthesis of 2-arylidene-3-aryl-1-indanones from stable and readily available starting materials. organic-chemistry.org
A one-pot Heck-aldol annulation reaction provides a direct synthesis of multisubstituted 1-indanones. liv.ac.uk This cascade involves a palladium-catalyzed Heck reaction to install an enol functionality on an aromatic ring, which is then followed by an aldol-type annulation with a neighboring carbonyl group. liv.ac.uk
Radical Cascade Cyclization Strategies
Radical cascade reactions provide an efficient pathway for the construction of complex cyclic systems from simple, acyclic precursors. acs.org A photoredox radical cascade cyclization of diazoalkanes has been developed for the synthesis of indanone, pyrone, and pyridinone derivatives. acs.org This method utilizes visible light photocatalysis to generate carbon-centered radicals from diazoalkanes through a proton-coupled electron transfer (PCET) process. acs.org The resulting radical undergoes a cascade of reactions, including addition to a C=C bond and intramolecular addition to an aldehyde, to form the final cyclic product. acs.org
Another approach is a metal-free, three-component radical cyclization/haloazidation of enynones. rsc.org This method employs trimethylsilyl azide (TMSN₃) as the azide source and N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS) as the halogen source. rsc.org The reaction proceeds through a sequence of radical addition, 5-exo-dig cyclization, and radical coupling, resulting in the formation of three new chemical bonds and a new ring in a single step. rsc.org
Oxidative Free Radical Additions (e.g., Mn(OAc)₃-Mediated Reactions)
Manganese(III) acetate (B1210297) [Mn(OAc)₃] is a widely used oxidant for initiating free-radical reactions. nih.govnih.govrsc.org It is particularly effective for the oxidation of enolizable carbonyl compounds to generate α-oxoalkyl radicals. wikipedia.org These radicals can then participate in inter- or intramolecular additions to carbon-carbon multiple bonds. wikipedia.org
The mechanism of Mn(OAc)₃-mediated reactions is complex, with several competing pathways. nih.gov The process typically begins with the single-electron oxidation of a carbonyl compound to form an α-oxoalkyl radical. wikipedia.org This radical then adds to an olefin to generate an adduct radical. wikipedia.org The fate of this adduct radical is dependent on the reaction conditions. wikipedia.org In the presence of a co-oxidant like copper(II) acetate, the adduct radical can be further oxidized to a carbocation, which may then undergo elimination or be trapped by a nucleophile. wikipedia.org
These oxidative free-radical cyclizations have been extensively developed for synthetic applications, including the formation of various cyclic and bicyclic systems. nih.gov The reactions are initiated by a one-electron oxidation that generates a free radical, followed by an oxidation step that converts the radical to the final product. nih.gov
Hydrogen Autotransfer Strategies for Indanone Synthesis
Hydrogen autotransfer catalysis represents an elegant and atom-economical approach to synthesis. This strategy has been successfully applied to the diastereoselective synthesis of indanones and spiroindanones. dicp.ac.cnnih.gov As mentioned in the context of nickel catalysis, a key step in the domino reductive cyclization of alkynes and o-bromoaryl aldehydes is a hydrogen autotransfer. dicp.ac.cnnih.gov
In this process, an indenol intermediate is formed through the annulation of the starting materials. This intermediate then undergoes a hydrogen autotransfer to yield the more stable indanone product. dicp.ac.cnnih.gov This strategy avoids the need for an external hydrogen source, making it a more sustainable and efficient process. The combination of a nickel-catalyzed regioselective cyclization with a hydrogen autotransfer process in a single synthetic platform provides an attractive alternative for the synthesis of these biologically important scaffolds. dicp.ac.cn
Aldol-Type Condensation Pathways for Indanone Derivatives
Aldol-type condensation reactions are fundamental carbon-carbon bond-forming reactions in organic chemistry. wikipedia.org These pathways have been adapted for the synthesis of indanone derivatives. A one-pot synthesis of multisubstituted 1-indanones has been developed via a palladium-catalyzed olefination and an ethylene glycol-promoted aldol-type annulation cascade. liv.ac.uk In this process, a Heck reaction first introduces an enol functionality, which is followed by an intramolecular aldol-type annulation with an adjacent carbonyl group to form the indanone ring. liv.ac.uk
Crossed-aldol condensations between 1-indanone and various aromatic aldehydes can be efficiently catalyzed by TiCl₃(SO₃CF₃) at room temperature, leading to excellent yields of the corresponding 2-arylidene-1-indanones. researchgate.net Additionally, a solventless aldol (B89426) condensation between 1-indanone and 3,4-dimethoxybenzaldehyde can be achieved using a catalytic amount of sodium hydroxide, showcasing a green chemistry approach. researchgate.net
Table 2: Aldol-Type Condensation for Indanone Derivatives
| Indanone Derivative | Aldehyde | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| 1-Indanone | Benzaldehyde (B42025) | TiCl₃(SO₃CF₃) | 2-Benzylidene-1-indanone (B110557) | 95 |
| 1-Indanone | 4-Chlorobenzaldehyde | TiCl₃(SO₃CF₃) | 2-(4-Chlorobenzylidene)-1-indanone | 98 |
| 1-Indanone | 4-Methoxybenzaldehyde | TiCl₃(SO₃CF₃) | 2-(4-Methoxybenzylidene)-1-indanone | 96 |
| 1-Indanone | 3,4-Dimethoxybenzaldehyde | NaOH (catalytic) | 2-(3,4-Dimethoxybenzylidene)-1-indanone | High |
Data synthesized from Iranpoor et al. (1999) and Kaupp et al. (2002). researchgate.netresearchgate.net
Stereochemical Control in Indanone Synthesis
Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly for the preparation of chiral molecules with biological activity. In the context of indanone synthesis, significant progress has been made in developing diastereoselective and enantioselective methodologies.
The nickel-catalyzed domino reductive cyclization of alkynes and o-bromoaryl aldehydes, for instance, proceeds with excellent diastereoselectivity to afford substituted indanones. dicp.ac.cnnih.gov Similarly, the synthesis of spiro-oxindole indanone compounds via a Michael addition/cyclization cascade can achieve high enantioselectivity and diastereoselectivity (up to 99:1 er and 20:1 dr). nih.gov
Ruthenium-catalyzed tandem coupling and cyclization reactions of aromatic acids and α,β-unsaturated ketones can provide switchable access to either spiroindanones or 2-substituted indanones, with the potential for stereocontrol. nih.gov Furthermore, a diastereoselective transformation facilitated by the Corey-Chaykovsky reagent has been used to synthesize chiral indanone scaffolds from symmetrical enone compounds. nih.gov These examples highlight the increasing ability of chemists to control the three-dimensional arrangement of atoms in the synthesis of complex indanone frameworks.
Diastereoselective Annulations to Spiro and Fused Systems
The construction of spiro and fused polycyclic systems containing an indanone core is a significant area of research, leading to molecules with complex three-dimensional architectures. researchgate.net Diastereoselective annulation reactions are key to controlling the relative stereochemistry of newly formed stereocenters.
One notable strategy involves the reaction of 2-carbonyl-1-indanones with terminal alkynes to create fused carbocycles. nih.gov For instance, a domino reaction can afford fused tricyclic scaffolds with two all-carbon quaternary centers. rsc.org Another approach is the I2/TBHP mediated diastereoselective construction of N-alkylspiroaziridines from 2-arylated-1-indanones and primary amines. nih.gov
Furthermore, multicomponent reactions have been employed for the synthesis of spirocarbocyclic compounds. The reaction between 1-indanone and various aryl aldehydes can lead to the formation of complex spiro compounds, sometimes involving the dimerization of intermediate 2-arylidene-1-indanones. rsc.org Base-promoted annulation reactions, for example between bindone and Morita-Baylis-Hillman (MBH) carbonates of isatins, have been developed for the regioselective and diastereoselective construction of intricate dispiro-indanone-fluorenone-oxindole structures. acs.org
Research has also demonstrated the use of thiourea-derived tertiary amine organocatalysts in one-pot asymmetric domino annulations of 2-isothiocyanato-1-indanones with 2-hydroxyaryl-substituted α-amido sulfones. This method efficiently produces fused ring heterocycles with three contiguous stereogenic centers, achieving excellent yields and stereoselectivities (up to 91% yield, >20:1 dr, and 99% ee). nih.gov
Table 1: Examples of Diastereoselective Annulation Reactions for Indanone Frameworks
| Reactants | Reagents/Catalyst | Product Type | Stereoselectivity |
|---|---|---|---|
| 2-Carbonyl-1-indanones, Terminal alkynes | Mn(CO)5Br | Fused Carbocycles | Regio-/stereoselective rsc.org |
| 2-Arylated-1-indanones, Primary amines | I2/TBHP | N-Alkylspiroaziridines | Diastereoselective nih.gov |
| 1-Indanone, Aryl aldehydes | Base | Spirocarbocycles | Good yields rsc.org |
Enantioselective Synthesis via Asymmetric Catalysis (e.g., Dinuclear Zinc Catalysis)
The development of enantioselective methods for synthesizing chiral indanone derivatives is of high importance. Asymmetric catalysis, particularly using chiral metal complexes, has emerged as a powerful tool for achieving high enantioselectivity.
Dinuclear zinc catalysis has proven highly effective in several asymmetric transformations involving α-hydroxy-1-indanones. For example, a highly efficient method for constructing spiro[1-indanone-5,2′-γ-butyrolactones] has been developed through a tandem Michael/transesterification reaction of α-hydroxy-1-indanone and α,β-unsaturated esters. This reaction, catalyzed by a dinuclear zinc complex, yields products with multiple contiguous stereocenters in excellent stereoselectivities (up to >20:1 dr and >99% ee). acs.orgacs.org
Similarly, an enantioselective [3+2] annulation of α-hydroxy-1-indanones and alkylidene azlactones is catalyzed by chiral dinuclear zinc catalysts. This method provides access to a wide array of chiral α-amino-γ-butyrolactones that bear three stereocenters, with high yields and excellent diastereo- and enantioselectivities (up to 88% yield, 20:1 dr, 99% ee). rsc.org Another dinuclear zinc-catalyzed asymmetric [3+2] spiroannulation involves saccharine-derived cyclic 1-azadienes and α-hydroxy-1-indanones, leading to the formation of novel bispirocyclic products containing indanone, tetrahydrofuran, and saccharine moieties with up to 99% ee. rsc.org
Beyond zinc, rhodium-catalyzed asymmetric cyclization of pinacolborane chalcone derivatives has been used to synthesize chiral 3-aryl-1-indanones with high yields and enantiomeric excess up to 95%. nih.gov
Table 2: Enantioselective Synthesis of Indanone Derivatives using Asymmetric Catalysis
| Reaction Type | Catalyst System | Product | Enantioselectivity (ee) |
|---|---|---|---|
| Tandem Michael/transesterification | Dinuclear Zinc Complex | Spiro[1-indanone-5,2′-γ-butyrolactones] | Up to >99% acs.orgacs.org |
| [3+2] Annulation | Chiral Dinuclear Zinc Catalysts | Chiral α-amino-γ-butyrolactones | Up to 99% rsc.org |
| [3+2] Spiroannulation | Dinuclear Zinc Catalysts | Bispirocyclic [indanone-tetrahydrofuran-saccharine]s | Up to 99% rsc.org |
Regioselective Synthesis of Substituted Indanone Isomers
Control over regioselectivity is critical when synthesizing substituted indanones, as the position of functional groups on the aromatic ring significantly influences the molecule's properties. The Friedel-Crafts acylation is a primary method for indanone synthesis, and its regioselectivity is a key consideration. nih.govd-nb.info
One influential factor in the regioselective synthesis of indanones is the medium used for the reaction. For instance, in the polyphosphoric acid (PPA)-mediated synthesis of indanones from α,β-unsaturated carboxylic acids and benzene (B151609) derivatives, the P2O5 content of the PPA can switch the regioselectivity. PPA with a low P2O5 content tends to yield the indanone isomer with an electron-donating group meta to the carbonyl, whereas high P2O5 content favors the ortho or para isomer. d-nb.info
Triflic acid (TfOH) has also been used to promote sequential domino reactions, such as the one-pot synthesis of indenoindoles from ethyl cinnamate, an arene, and an aryl hydrazine. The reaction proceeds through a regioselective intermolecular Friedel-Crafts alkylation and subsequent intramolecular acylation to form the indanone intermediate. rsc.org
Furthermore, regioselective [3+2] cycloaddition reactions have been established for synthesizing indanone-fused polycycles. The reaction of 2-benzylidene-1-indenones with functional olefins, using a base like DABCO, allows for the synthesis of diversely substituted indanone-fused cyclopentane structures in high yields. rsc.org
Scale-Up and Process Development Considerations for Indanone Syntheses
The transition of a synthetic route from laboratory scale to industrial production presents numerous challenges, including cost, safety, efficiency, and environmental impact. For indanone syntheses, process development focuses on creating robust, scalable, and cost-effective methods. acs.orgresearchgate.net
A key strategy in process development is the use of readily available and inexpensive starting materials. For example, a four-step synthesis of the indanone core of the drug belzutifan was developed starting from the commodity raw material dihydrocoumarin, which was successfully demonstrated on a large scale. acs.org Another approach involved a robust two-step process for a belzutifan intermediate starting from 2-isopropylphenol, which utilized a highly regioselective bromination and was demonstrated at the plant scale. researchgate.net
The use of Meldrum's acid derivatives as acylating agents in intramolecular Friedel-Crafts reactions offers advantages over traditional methods that use carboxylic acids or acid chlorides. This approach avoids stoichiometric amounts of strong acids, simplifying product isolation and improving functional group compatibility, making it more amenable to scale-up. orgsyn.org The ability to perform reactions on a gram scale without a loss of stereoselectivity, as demonstrated in some dinuclear zinc-catalyzed syntheses, is also a crucial consideration for process development. acs.org
Chemical Reactivity and Mechanistic Investigations of 3,4,7 Trimethyl 1 Indanone and Indanone Scaffolds
Ring Expansion and Contraction Reactions of Indanones
Ring expansion reactions of cyclic ketones are powerful methods for constructing larger, more complex molecular architectures that can be otherwise challenging to synthesize. scispace.comrsc.org The 1-indanone (B140024) core is an effective substrate for such transformations, particularly for two-carbon ring expansions. rsc.org
A significant advancement in the synthesis of seven-membered rings involves the transition-metal-catalyzed direct insertion of two-carbon units into the relatively unstrained C-C bond of 1-indanones. nih.govnih.gov
Alkene Insertion: A rhodium-catalyzed direct insertion of ethylene (B1197577) into the C–C bond of 1-indanones provides a straightforward method for two-carbon ring expansion. nih.govacs.org This "cut-and-sew" process involves the oxidative addition of the C-C bond to a low-valent transition metal, followed by a 2π-insertion of the alkene to form an enlarged metallocycle, and finally, C-C reductive elimination. nih.gov A notable example is the reaction of 1-indanones with ethylene gas (100 psi) in the presence of a rhodium catalyst, such as [Rh(C2H4)2Cl]2, an N-heterocyclic carbene (NHC) ligand like 1,3-bis(2,4,6-trimethylphenyl)imidazole-2-ylidene (IMes), a donor group (2-amino-3-picoline), and an acid (p-toluenesulfonic acid monohydrate). scispace.comrsc.org This method is tolerant of a wide range of functional groups on the indanone skeleton. nih.govnih.gov For instance, 3-methyl-1-indanone, a close structural analog to 3,4,7-trimethyl-1-indanone, participates in this reaction, albeit with modified conditions to improve yield. nih.gov
Alkyne Insertion: Similarly, internal alkynes can be used as the two-carbon source for ring expansion. rsc.orgnih.gov Alkynes often exhibit better affinity for transition metals than alkenes, which can facilitate the 2π-insertion process. rsc.orgresearchgate.net The intermolecular [5+2] cycloaddition between 1-indanones and internal alkynes, catalyzed by rhodium, proceeds through C-C bond activation. rsc.orgnih.gov This reaction is enabled by a strongly σ-donating NHC ligand and a temporary directing group, yielding richly decorated benzocycloheptenones. rsc.orgnih.gov The reaction accommodates various alkyl substituents on the alkyne, though it shows moderate regioselectivity with unsymmetrical alkynes and fails with diaryl-substituted alkynes due to steric hindrance. nih.gov
The primary products of the two-carbon ring expansion of 1-indanones are benzocycloheptenones. nih.govnih.gov These seven-membered carbocycles are prevalent in biologically important molecules but their synthesis can be challenging. nih.gov The rhodium-catalyzed insertion strategies provide a direct, atom-economical, and redox-neutral pathway to these valuable scaffolds from readily available indanones. nih.govnih.govacs.org The reaction is scalable and can be applied to complex, natural product-derived indanones, demonstrating its utility in synthesizing unique polycyclic structures. nih.gov For example, an estrone-fused cyclopentanone (B42830) was successfully converted into a pentacyclic structure containing a seven-membered ketone via this methodology. nih.gov
Table 1: Rhodium-Catalyzed Two-Carbon Ring Expansion of 1-Indanones
| 2-Carbon Source | Catalyst System | Key Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethylene | [Rh(C2H4)2Cl]2 / IMes / 2-amino-3-picoline |
100 psi C2H4, TsOH·H2O, THF | Benzocycloheptenone | Up to 90% | scispace.comrsc.org |
| Internal Alkynes | Rh-catalyst / MeIMxy (NHC ligand) / TDG | Electron-deficient TDG | Benzocycloheptenone | Moderate to Good | rsc.orgnih.gov |
Note: TDG refers to a temporary directing group.
Construction of Fused and Spirocyclic Architectures from Indanone Precursors
Beyond ring expansion, the indanone scaffold is a cornerstone for building intricate fused and spirocyclic systems, which are common in natural products and bioactive molecules. scispace.com
The construction of spirocycles, where two rings are connected by a single atom, represents a significant synthetic challenge. unimi.it Indanones are valuable precursors for creating such architectures.
Spiro-dihydrobenzofurans: Novel indanone-based spiro-dihydrobenzofuran derivatives can be synthesized through a multi-step process. tubitak.gov.trtubitak.gov.tr First, chalcone-like compounds are prepared by the base-catalyzed condensation of 1-indanone with benzaldehyde (B42025) derivatives. tubitak.gov.trtubitak.gov.tr Subsequently, a manganese(III) acetate-mediated oxidative free-radical addition of a 1,3-dicarbonyl compound, such as dimedone, to these chalcones yields spiro-dihydrobenzofuran isomers. tubitak.gov.trtubitak.gov.tr
Spiro-isochromanones: Enantiomerically pure spiro[indanone-2,3′-isochromane-1-one] derivatives can be obtained through an enantioselective Michael/transesterification tandem reaction. rsc.orgresearchgate.net This reaction occurs between α-hydroxy indanones and ortho-ester chalcones, catalyzed by a dinuclear zinc complex, producing the desired spiro-heterocycles in good yields and with excellent stereoselectivity. rsc.orgresearchgate.net
Annulation reactions involving 1-indanones are widely used to construct fused polycyclic frameworks. scispace.comrsc.org
Fused Carbocycles: Indanone derivatives can undergo regioselective addition to terminal alkynes, catalyzed by Mn(CO)5Br, to form fused tricyclic scaffolds containing quaternary carbon centers. nih.gov In another approach, a cobalt-catalyzed intramolecular cyclization of alkylated indanones, triggered by allylic C(sp3)–H bond activation, affords fused carbocyclic compounds with good regio- and stereoselectivity. nih.gov
Fused Heterocycles: Nitrogen-containing fused heterocycles are common in alkaloids and pharmaceuticals. nih.gov A one-pot domino protocol can be used to build a fused tetracyclic indole (B1671886) skeleton. nih.gov The process involves the acid-promoted reaction of ethyl cinnamates and arenes to form an indanone derivative, which then reacts with aryl hydrazines to yield indenoindoles. nih.gov Similarly, multicomponent reactions involving 1-indanones, aromatic aldehydes, acetophenones, and ammonium (B1175870) acetate (B1210297) can produce fused indenopyridines. scispace.com
Table 2: Synthesis of Fused and Spirocyclic Systems from Indanones
| Target System | Reaction Type | Key Reagents/Catalysts | Precursor | Reference |
|---|---|---|---|---|
| Spiro-dihydrobenzofurans | Oxidative radical addition | Mn(OAc)3, dimedone |
Indanone-derived chalcone (B49325) | tubitak.gov.trtubitak.gov.tr |
| Spiro-isochromanones | Michael/transesterification | Dinuclear Zinc catalyst | α-Hydroxy indanone | rsc.orgresearchgate.net |
| Fused Tricarbocycles | Regioselective addition | Mn(CO)5Br |
2-Carbonyl-1-indanone | nih.gov |
| Fused Indenoindoles | Domino one-pot synthesis | Triflic acid, aryl hydrazine | In situ generated indanone | nih.gov |
Elucidation of Reaction Mechanisms in Indanone Transformations
Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and expanding their scope.
Mechanism of Ring Expansion: The rhodium-catalyzed ring expansion of 1-indanones with alkenes or alkynes is believed to proceed via a "cut-insert-sew" pathway. rsc.org The key steps involve:
Oxidative addition of the C-C bond of the indanone to the rhodium catalyst.
Insertion of the alkene or alkyne (2π-insertion) into the Rh-C bond, leading to an expanded rhodacycle. rsc.orgnih.gov
Reductive elimination to release the benzocycloheptenone product and regenerate the active catalyst. nih.gov DFT studies on the alkyne insertion reaction suggest that the migratory insertion step is turnover-limiting and that beneficial π-π interactions between the ligand and substrate are present in the transition state. researchgate.netnih.gov
Mechanism of Spirocycle Formation: For the dinuclear zinc-catalyzed synthesis of spiro-isochromanones, a proposed catalytic cycle involves the deprotonation of the α-hydroxy indanone by the zinc complex. researchgate.net This is followed by a Michael addition to the chalcone derivative and a subsequent intramolecular transesterification to form the spirocyclic product. rsc.orgresearchgate.net
Mechanism of Fused Cycle Formation: The formation of fused carbocycles from 2-carbonyl-1-indanones and terminal alkynes involves a manganese-catalyzed process. rsc.org The proposed mechanism starts with keto-enol tautomerization of the indanone to form an enolate. rsc.org This enolate then reacts with the alkyne. For 1,3-diketone substrates, an anti-Markovnikov alkyne insertion is followed by an intramolecular cyclization, where a nucleophilic attack occurs at the more electrophilic carbonyl carbon, to produce the fused tricyclic product. rsc.org In other annulations, mechanisms can involve sequences like conjugate addition followed by Dieckmann condensation to build complex fused systems. rsc.org
Mechanistic Pathways of Catalyzed Reactions
Catalysis plays a pivotal role in the synthesis and functionalization of indanone scaffolds, enabling efficient and selective transformations. Various catalytic systems, including acid and transition-metal catalysis, proceed through distinct mechanistic pathways.
One of the most fundamental methods for constructing the indanone core is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides. beilstein-journals.orgnih.gov This reaction is typically promoted by a Lewis acid (e.g., AlCl₃) or a Brønsted superacid (e.g., triflic acid, polyphosphoric acid). nih.govresearchgate.net The mechanism in the presence of a superacid involves the protonation of the carboxylic acid, followed by dehydration to form a highly electrophilic acylium ion . d-nb.info This intermediate then undergoes an intramolecular electrophilic aromatic substitution, attacking the ancillary benzene (B151609) ring to form a new carbon-carbon bond and, after deprotonation, yielding the cyclized indanone product. d-nb.info
Transition-metal catalysis offers a powerful alternative for indanone synthesis, often under milder conditions. beilstein-journals.org Palladium-catalyzed reactions are particularly prominent. For instance, the carbonylative cyclization of unsaturated aryl iodides involves a catalytic cycle that begins with the oxidative addition of the aryl iodide to a Pd(0) species. organic-chemistry.org This is followed by migratory insertion of carbon monoxide (carbonylation) and subsequent intramolecular insertion of the alkene into the palladium-acyl bond, leading to the indanone ring after reductive elimination regenerates the Pd(0) catalyst. organic-chemistry.orgnih.gov A related tandem phosphine-palladium catalysis can be used to prepare functionalized alkylidene indanones through a sequence of a phosphine-catalyzed Michael addition followed by a palladium-catalyzed Heck cyclization. nih.gov
Nickel-catalyzed reactions have also been developed for indanone synthesis. beilstein-journals.org A Ni(0)/N-heterocyclic carbene system can catalyze the intramolecular hydroacylation of o-allylbenzaldehyde derivatives. beilstein-journals.org This process is believed to involve the oxidative cyclization of the aldehyde and alkene moieties onto the nickel center to form a nickelacycle intermediate, which then undergoes reductive elimination to furnish the indanone product. beilstein-journals.org Similarly, rhodium catalysts can be employed for the direct insertion of ethylene into the C-C bond of 1-indanones, providing a two-carbon ring expansion to benzocycloheptenones. nih.gov The mechanism involves the oxidative addition of the C-C bond to the rhodium center, followed by ethylene insertion into the Rh-C bond to form an enlarged metallacycle, and subsequent reductive elimination. nih.gov
The Nazarov cyclization , an acid-catalyzed electrocyclic reaction of divinyl ketones, can also be employed to produce indanones. researchgate.netd-nb.info The mechanism proceeds through the formation of a pentadienyl cation intermediate, which undergoes a 4π-electrocyclic ring closure to form a cyclopentenyl cation. d-nb.inforsc.org Subsequent deprotonation and tautomerization yield the indanone scaffold.
Role of Intermediates (e.g., Radical Intermediates, Carbanions, Cationic Intermediates)
The mechanistic pathways of indanone reactions are characterized by the formation of various reactive intermediates that dictate the reaction outcome.
Cationic Intermediates are central to many acid-catalyzed transformations. As mentioned, the acylium ion is the key electrophile in Friedel-Crafts acylations. d-nb.info In superacidic media like triflic acid (CF₃SO₃H), conjugated enynones can be transformed into indanone derivatives through pathways involving stable cationic intermediates that have been studied by NMR spectroscopy and DFT calculations. nih.govacs.org The Nazarov cyclization proceeds via a delocalized pentadienyl cation , and other reactions can involve cationic species like the tetrahydrofluorenyl cation during rearrangements of vinyl-cyclopropyl systems. rsc.org
Carbanions , particularly enolates, are fundamental to the functionalization of the indanone scaffold at the C2 position (alpha to the carbonyl). rsc.orgsiue.edu Deprotonation of the α-carbon using a base generates a nucleophilic enolate carbanion. rsc.orgresearchgate.net This intermediate can then react with various electrophiles in reactions such as alkylations and aldol (B89426) condensations. siue.eduresearchgate.net For example, the reaction of indanone-derived carbanions with o-iodoanilines can form new C-C bonds via an Sᵣₙ1 mechanism to produce fused indole systems. nih.gov In some annulation reactions, such as the reaction of chalcones with C1 reagents to form indanones, an allylic carbanion is formed as a key intermediate following the base-promoted opening of a cyclopropane (B1198618) ring. acs.org
Radical Intermediates have been increasingly harnessed in modern synthetic methods to access indanone derivatives, particularly through photoredox catalysis. chimia.ch For instance, photoredox-catalyzed radical-type [3+2] annulations of aromatic amides with olefins can produce substituted indanones. researchgate.net The mechanism involves the reduction of an in-situ-formed oxyiminium species by an excited photocatalyst to generate an iminium radical, which then engages in a stepwise radical annulation. researchgate.net Another strategy involves the photocatalytic radical cascade cyclization of diazoalkanes, where carbon-centered radicals are generated through a proton-coupled electron transfer process, leading to the formation of the indanone ring system. acs.org These methods highlight the utility of radical intermediates in constructing complex molecular frameworks under mild conditions. chimia.chresearchgate.net
Selective Functionalization of the Indanone Ring System
The ability to selectively introduce or modify functional groups on the indanone core is crucial for synthesizing derivatives with specific properties, such as those used in medicinal chemistry. researchgate.netmdpi.com This can be achieved through targeted reactions on either the aromatic or the cyclopentanone portion of the molecule.
Selective Alkylation of Halo Indanones
Halogenated indanones serve as versatile precursors for further functionalization via cross-coupling reactions. nih.govresearchgate.net The selective alkylation of poly-halogenated indanones demonstrates the fine control that can be achieved. For example, the selective monoalkylation of 5,7-dibromo indanone has been accomplished using a palladium-catalyzed Grignard coupling reaction. researchgate.netresearchgate.net This transformation introduces an alkyl group at one of the C-Br positions while leaving the other intact for subsequent modifications, showcasing the regioselectivity of the catalytic system. researchgate.net This selective functionalization is valuable for the synthesis of complex molecules where sequential derivatization is required. researchgate.net
Functional Group Interconversions on the Indanone Core
Beyond alkylation, a wide array of functional group interconversions (FGIs) can be performed on the indanone scaffold. These transformations allow for the conversion of the existing functional groups into new ones, greatly expanding the molecular diversity accessible from a common indanone precursor. mdpi.com
Common FGIs include modifications of the ketone and substitutions on the aromatic ring.
Reduction: The carbonyl group of the indanone can be reduced to a secondary alcohol (an indanol) using reducing agents like sodium borohydride. mdpi.com Chemoselective reductions are also possible; for instance, a carboxylic acid group on the aromatic ring can be selectively reduced with a borane (B79455) reagent while leaving the indanone ketone untouched. mdpi.com
Oxidation: The indanone core can undergo oxidation at various positions. The ketone itself can be oxidized to form carboxylic acids under strong conditions. More subtly, benzylic methyl groups on the aromatic portion of the indanone can be selectively oxidized to aldehydes, providing a handle for further derivatization. mdpi.com
Ring Expansion: The cyclopentanone ring of the indanone can be expanded. A two-step ring expansion of 1-indanones can afford 2-halo-1-naphthols, which are useful intermediates for natural product synthesis. acs.org This transformation proceeds via the formation of a silyl (B83357) enol ether, followed by reaction with a haloform and a base. acs.org Another method involves the rhodium-catalyzed insertion of ethylene into the C1-C2 bond of the indanone to yield a seven-membered benzocycloheptenone. nih.gov
Enol Ether Formation: The ketone can be converted to its corresponding enol ether. These intermediates can then participate in further reactions, such as sensitized [2+2] photoadditions with olefins, which can also lead to ring-expanded products after subsequent rearrangement. rsc.org
Strategic Applications of 3,4,7 Trimethyl 1 Indanone As a Molecular Building Block
Precursor in the Synthesis of Complex Molecular Architectures
As a chemical intermediate, 3,4,7-trimethyl-1-indanone serves as a foundational component for creating more complex molecules for various chemical industries. smolecule.com The general 1-indanone (B140024) scaffold is recognized for its utility in synthesizing polycyclic, fused, and spirocyclic frameworks through a variety of metal-catalyzed and metal-free reactions. smolecule.comscispace.comresearchgate.net The rigid bicyclic nature of the indanone core, combined with its reactive ketone group, facilitates participation in key organic reactions like Diels-Alder and Michael additions. smolecule.com
Assembly of Polycyclic and Bridged Systems
The 1-indanone framework is a highly effective substrate for constructing larger, more complex ring systems. nih.govrsc.org A prominent strategy involves the transition-metal-catalyzed ring expansion of 1-indanones to create fused seven-membered carbocycles. nih.gov For instance, rhodium-catalyzed reactions can directly insert ethylene (B1197577) or internal alkynes into a C–C bond of the indanone ring, expanding the five-membered ring into a seven-membered one and forming a benzocycloheptenone skeleton. nih.govrsc.org This "cut-insert-sew" method is chemoselective and provides a direct route to fused medium-ring systems. nih.gov Another approach involves photochemical reaction cascades, where an indanone precursor undergoes an ortho-photocycloaddition, leading to strained polycyclic products that can be further transformed. rsc.org Such methods provide access to intricate molecular skeletons, including those with multiple stereogenic centers. rsc.org
Modular Synthesis of Fused and Spiro Scaffolds
The 1-indanone structure is a cornerstone in the modular assembly of fused and spirocyclic compounds, which are significant motifs in many natural products and bioactive molecules. scispace.comtandfonline.com Annulation reactions involving 1-indanones are a primary method for building these frameworks. scispace.comrsc.org For example, a multistep sequence starting from a styryl-substituted indanone can lead to a cyclopentane-fused indanone skeleton via a ring-closing metathesis. rsc.org
Spiro compounds, where two rings share a single atom, are readily synthesized using indanone precursors. Indane-1,3-dione, a related precursor, is widely used to prepare diverse spiro-heterocyclic derivatives through multicomponent reactions, often assisted by microwave irradiation to improve efficiency. tandfonline.com Methodologies have been developed for creating complex spiro frameworks such as spiro[indene-2,3'-indeno[1,2-b]pyridine]triones and spiro[indene-2,5'-pyrazolo[3,4-b]pyridine]diones. tandfonline.com In one notable example, an indanone derivative was used to construct a novel fused tricyclic compound that shares the core structure of the natural product swinhoeisterol A. rsc.orgsemanticscholar.org This synthesis involved methylation of the indanone, substitution with a ketene (B1206846) silyl (B83357) acetal, and subsequent transformations. rsc.orgsemanticscholar.org
Contribution to Natural Product Total Synthesis and Analogs
The indanone motif is a privileged structure found in numerous natural products, including alkaloids and compounds with significant cytotoxic and anti-tumor activities. scispace.comrsc.orgiyte.edu.tr Consequently, 1-indanone and its derivatives are crucial intermediates in the total synthesis of these complex molecules and their modified analogs. orgsyn.org
Synthetic Routes to Indanone-Containing Natural Products
The strategic importance of indanones is highlighted in their application to the total synthesis of various natural products. rsc.org For example, a key step in synthesizing the natural product diptoindonesin G involved a skeletal reorganization starting from a precursor that generated an indanone intermediate. rsc.org Similarly, the synthesis of (+)-atlanticone C, a complex natural product, was achieved via a photochemical reaction cascade starting from an indanone substrate. rsc.org A base-promoted ring expansion of 2-substituted 1-indanones has been successfully applied to the total synthesis of the sesquiterpenoid natural products plecarpenene and plecarpenone. rsc.org The versatility of the indanone core makes it a frequent starting point for building the complex, multi-ring systems characteristic of many natural products. rsc.orgresearchgate.net
Preparation of Modified Natural Product Analogs
Beyond the total synthesis of natural products, this compound and related structures serve as precursors for creating modified analogs with potential therapeutic applications. Derivatives of 2,5,7-trimethyl-1-indanone (B1589468) have been synthesized and evaluated for anti-inflammatory and antimicrobial properties. In some cases, these synthetic analogs have demonstrated significant biological activity, such as the inhibition of paw edema in animal models. The ability to modify the indanone core allows chemists to create libraries of related compounds to explore structure-activity relationships and develop new bioactive molecules. tandfonline.com This approach is valuable in medicinal chemistry for optimizing the therapeutic properties of a lead compound derived from a natural product. orgsyn.org
Utilization in Materials Science and Photophysical Research
The applications of indanone derivatives extend beyond medicinal chemistry into the realm of materials science and photophysical research. rsc.org The unique electronic properties of the indanone structure make it a candidate for the development of novel organic functional materials. rsc.org
Derivatives of 1-indanone are being investigated for use in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Furthermore, some indanone derivatives have been used to create conformationally restricted difluoroboron β-diketonate complexes, which are studied for their photophysical properties. acs.org The synthesis of indolo-truxene hybrid molecules, which involves indanone chemistry, has led to materials whose photophysical properties were investigated using steady-state and time-resolved fluorescence spectroscopy, supported by theoretical DFT calculations. nih.gov In a more direct materials application, 2-benzylidene-1-indanone (B110557) derivatives have been successfully synthesized and evaluated as effective corrosion inhibitors for mild steel in acidic environments. acs.org
Detailed Research Findings
| Area of Application | Specific Use of Indanone Scaffold | Key Research Finding | Relevant Compounds | Citations |
| Complex Architectures | Ring Expansion | Rhodium-catalyzed insertion of ethylene or alkynes into 1-indanones creates fused seven-membered benzocycloheptenone rings. | 1-Indanone, Ethylene, Internal Alkynes | nih.govrsc.org |
| Complex Architectures | Spirocycle Synthesis | An indanone derivative was used in a multi-step synthesis to form a tricyclic core structure similar to the natural product swinhoeisterol A. | Indanone derivative, Ketene silyl acetal | rsc.orgsemanticscholar.org |
| Natural Products | Total Synthesis | A photochemical cascade starting with an indanone precursor was used to construct the complex polycyclic skeleton of (+)-atlanticone C. | Indanone derivative | rsc.org |
| Natural Products | Total Synthesis | A base-promoted ring expansion of a 2-substituted 1-indanone was a key step in the total synthesis of plecarpenene and plecarpenone. | 2-Substituted 1-indanone, (TMS)-substituted alkyne | rsc.org |
| Materials Science | Organic Electronics | Indanone derivatives are investigated as potential materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). | 2,5,7-Trimethyl-1-indanone derivatives | |
| Materials Science | Corrosion Inhibition | 2-Benzylidene-1-indanone derivatives have been shown to be effective corrosion inhibitors for mild steel. | 2-Benzylidene-1-indanone derivatives | acs.org |
Synthesis of Organic Functional Materials
Indanone derivatives are widely utilized as organic functional materials. rsc.org The rigid, bicyclic framework and the electron-deficient ketone group of this compound allow it to participate in various chemical reactions, making it a valuable building block for polycyclic structures. smolecule.com While specific research on this compound in this area is not extensively documented in the provided results, the general class of indanones is significant in the development of materials like Organic Light-Emitting Diodes (OLEDs). rsc.org The structural features of indanones, such as their rigid backbone, are desirable for creating stable and efficient organic electronic materials.
Precursors for Dyes and Fluorophores
The indanone scaffold is a key component in the synthesis of various dyes and fluorophores. rsc.orgscispace.com For instance, the core structure of indanone can be found in π-expanded coumarin (B35378) dyes, which have applications in various fields due to their optical properties. researchgate.net The synthesis of complex dye structures, such as carbofluoresceins and carborhodamines, can start from anthrone (B1665570) derivatives, which share structural similarities with the indanone framework. acs.org These dyes are valuable as high-contrast fluorogenic probes for live-cell imaging. acs.org The general synthetic utility of indanones suggests that this compound could serve as a precursor for novel dyes, where the trimethyl substitution pattern could be used to fine-tune the photophysical properties of the resulting molecules.
| Dye Class | Precursor Type | Key Synthetic Transformation | Potential Application |
| π-Expanded Coumarins | Indanone-based fused coumarins | Modified Knoevenagel bis-condensation | OLEDs, two-photon fluorescence microscopy |
| Carbofluoresceins | Anthrone derivatives | Grignard addition to anthrones | High-contrast fluorogenic probes |
| Polymethine Dyes | Heterocyclic bases and electrophilic reagents | Condensation reactions | Labeling reagents |
Ligands in Catalysis (e.g., Olefinic Polymerization)
Indanones, including this compound, are important intermediates in the production of metallocene complexes used as catalysts in olefin polymerization. google.com The indanone can be converted to the corresponding indene, which then serves as a ligand for metals like zirconium. google.com These chiral, bridged zirconium derivatives are highly active catalysts. google.com The substitution pattern on the indenyl ligand, which can be controlled by the choice of the starting indanone, allows for the targeted influence on the properties of the resulting polymer, such as molecular weight, tacticity, and melting point. google.com For example, 2,4-disubstituted indenes can be prepared from 4-substituted-2-indanones through a Grignard reaction followed by elimination of water. google.com The methyl groups in this compound could enhance chiral induction in asymmetric catalysis. smolecule.com
| Catalyst Component | Role of Indanone Derivative | Metal Center | Application |
| Indenyl Ligand | Precursor to the ligand system | Zirconium, Titanium | Olefin Polymerization |
| Chiral Ligand | Provides steric bulk for chiral induction | Rhodium | Asymmetric Catalysis |
| Hydroxyindanone-imine Ligands | Forms complexes with the metal center | Titanium(IV), Zirconium(IV) | Ethylene and Ethylene/1-hexene (Co)polymerization |
Building Blocks for Polycyclic Aromatic Hydrocarbons (PAHs)
The synthesis of polycyclic aromatic hydrocarbons (PAHs) can be achieved using indanone derivatives as starting materials. researchgate.net One documented example involves the use of a substituted indanone to create a benzannulated enediynyl alcohol, which, through a series of reactions including tandem cyclization, yields a complex polycyclic aromatic hydrocarbon. wvu.edu Specifically, a substituted indanone was condensed with a lithium acetylide to form the enediynyl alcohol, which then underwent reduction, cyclization, and other transformations to produce the final PAH. wvu.edu This demonstrates the utility of the indanone core in constructing larger, more complex aromatic systems. wvu.edusioc-journal.cn
Advanced Chemical Probes and Scaffolds for Chemical Biology
The indanone structure is a valuable scaffold in chemical biology, serving as a basis for the development of chemical probes and ligand systems for studying biological processes.
Design and Synthesis of Indanone-Based Structural Motifs for Molecular Recognition Studies
Indanone-based scaffolds are employed in the design of molecules for molecular recognition studies. The rigid structure of the indanone core provides a well-defined framework for positioning functional groups that can interact with biological targets. For instance, a tricyclic octahydro-1H-4,7-methanoisoindol-1-one scaffold, which is a complex indanone derivative, has been used to create a V-shaped ligand with a lactam hydrogen-bonding site. acs.org This design allows for substrate binding through hydrogen bonds, which can control the selectivity of chemical reactions in an enzyme-like manner. acs.org Such systems have been used in enantioselective photocatalysis and transition-metal catalysis. acs.orgtum.de
Development of Indanone-Derived Chemical Probes and Ligand Systems
Derivatives of indanones can be used to create chemical probes to investigate enzyme-catalyzed reactions and metabolic pathways. The carbonyl group of the indanone structure can interact with nucleophilic sites on proteins, allowing for the study of enzyme mechanisms. smolecule.com While specific examples for this compound are not detailed, the general principle applies to the indanone class. The synthesis of complex molecules with potential biological activity often relies on intermediates derived from indanones. The versatility of the indanone core allows for the introduction of various functional groups, leading to a diverse range of potential chemical probes and ligand systems. researchgate.net
Theoretical and Computational Chemistry Studies on Indanone Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of indanone derivatives. dergipark.org.tr Methods such as B3LYP with basis sets like 6-31G(d) are commonly employed to compute a variety of quantum chemical parameters that correlate with a molecule's biological and chemical activity. dergipark.org.tr
The electronic properties are often described by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. dergipark.org.tracs.org
From these orbital energies, several global reactivity descriptors can be calculated to quantify chemical behavior. dergipark.org.tracs.org These include:
Hardness (η) and Softness (σ) : Measures of the resistance to change in electron distribution.
Electronegativity (χ) : The power of an atom to attract electrons to itself.
Chemical Potential (μ) : The negative of electronegativity, related to the escaping tendency of electrons.
Global Electrophilicity Index (ω) : A measure of the energy stabilization when the system acquires an additional electronic charge. dergipark.org.tr
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. dergipark.org.tr In these maps, red regions indicate areas of high electron density (nucleophilic sites), often found around electronegative atoms like the carbonyl oxygen in the indanone core. Blue regions signify electron-deficient areas (electrophilic sites), which are prone to nucleophilic attack. For 3,4,7-trimethyl-1-indanone, the MEP would highlight the carbonyl oxygen as a site for electrophilic interaction and the aromatic ring as a region for potential electrophilic substitution, influenced by the activating methyl groups.
Table 1: Representative Quantum Chemical Reactivity Descriptors for an Indanone System (Note: These are illustrative values based on general findings for indanone derivatives and not specific calculations for this compound. The exact values depend on the specific computational method and basis set used.)
| Parameter | Symbol | Formula | Typical Interpretation |
| HOMO Energy | EHOMO | - | Electron-donating ability |
| LUMO Energy | ELUMO | - | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |
| Ionization Potential | I | -EHOMO | Energy to remove an electron |
| Electron Affinity | A | -ELUMO | Energy released when adding an electron |
| Absolute Hardness | η | (I - A) / 2 | Resistance to deformation |
| Absolute Softness | σ | 1 / η | Reciprocal of hardness |
| Chemical Potential | μ | -(I + A) / 2 | Electron escaping tendency |
| Global Electrophilicity | ω | μ² / (2η) | Electrophilic nature of the molecule |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for investigating the intricate details of chemical reactions involving indanone systems. By mapping out potential energy surfaces, researchers can elucidate reaction mechanisms, identify intermediate structures, and characterize the transition states that connect them. scielo.org.zasci-hub.se This approach provides critical insights into reaction feasibility, kinetics, and selectivity.
DFT calculations are frequently used to explore various reaction pathways. For instance, in the synthesis of indanones, computational models can help optimize reaction conditions by calculating the activation energies for different mechanistic steps. sci-hub.se Studies on related systems have explored mechanisms such as palladium-catalyzed C(sp³)–H activation, where calculations can determine the relative energy barriers for different potential activation sites within the molecule. acs.org
A key aspect of this modeling is the location of transition states (TS), which represent the highest energy point along a reaction coordinate. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes, and its energy relative to the reactants (the activation energy) determines the reaction rate. scielo.org.za For example, a computational study of the thermal decomposition of a related ketone, dicyclopentadien-1,8-one, which can isomerize to 1-indanone (B140024), evaluated two competing mechanisms: a concerted one-step decarbonylation and a stepwise process. The calculations supported a concerted pathway by identifying a five-membered cyclic transition state and calculating its associated activation parameters. sci-hub.se Similarly, modeling the Friedel-Crafts alkylation of naphthols with inden-1-ones has been used to understand the formation of the resulting indanone products and their conformational preferences. researchgate.net
Table 2: Illustrative Calculated Activation Energies for Related Reaction Types (Note: These values are examples from the literature for analogous reactions and are intended to illustrate the outputs of computational mechanism studies.)
| Reaction Type | System | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
| Wagner-Meerwein Rearrangement | Brominated Camphor Derivative | DFT (DMol³) | 7.59 | scielo.org.za |
| Thermal Decomposition | Dicyclopentadien-1,8-one | DFT (CAM-B3LYP) | (Not specified) | sci-hub.se |
| Acid-Catalysed Decarboxylation | Substituted Salicylic Acids | DFT (B3LYP) | (Varies with substituent) | sci-hub.se |
Theoretical Studies on Indenyl Radical Decomposition and Stability
Indanone molecules can serve as precursors to indenyl radicals, which are significant intermediates in high-temperature processes like combustion and pyrolysis, contributing to the formation of polycyclic aromatic hydrocarbons (PAHs). researchgate.netmdpi.com Theoretical studies are crucial for understanding the stability and decomposition pathways of these resonantly stabilized radicals. researchgate.net
Quantum chemistry and statistical reaction rate theory calculations are employed to investigate the kinetics and products of indenyl radical decomposition. researchgate.net The indenyl radical (C₉H₇•) is stabilized by the delocalization of the radical electron over the bicyclic ring system. Theoretical studies have identified several competitive decomposition channels at high temperatures. researchgate.netnih.gov
The primary decomposition pathways for the parent indenyl radical are predicted to be:
o-Benzyne + Propargyl (C₃H₃) : This is often the dominant decomposition route. researchgate.net
Fulvenallenyl (C₇H₅) + Acetylene (C₂H₂) researchgate.net
Cyclopentadienyl radical (c-C₅H₅) + Diacetylene (C₄H₂) researchgate.net
These studies involve calculating the potential energy surface for various isomerization and dissociation reactions. The rate coefficients for these decomposition channels are then determined using methods like Rice–Ramsperger–Kassel–Marcus (RRKM) theory within a master equation framework, which accounts for temperature and pressure dependence. researchgate.net For a substituted radical, such as one derived from this compound, the methyl groups would influence the relative energies of the intermediates and transition states, potentially altering the branching ratios of the decomposition products, but the fundamental pathways would likely be analogous. The stability of the indenyl radical makes it a key platform molecule in the growth of larger aromatic systems. researchgate.net
Conformation and Stereoisomerism Analysis using Computational Methods
Computational methods are essential for analyzing the complex conformational landscape and stereoisomerism of substituted indanones like this compound. This molecule possesses a chiral center at the C3 position, meaning it exists as a pair of enantiomers (R and S). Furthermore, the five-membered ring of the indanone core is not planar, leading to different ring-puckering conformations.
Computational studies, often using DFT or even semi-empirical methods, can predict the geometries and relative stabilities of these different conformers. acs.orgmdpi.comsemanticscholar.org For substituted indans, a primary conformational feature is the puckering of the five-membered ring, which places substituents in either pseudo-equatorial or pseudo-axial positions. acs.org Relaxed potential energy surface scans, where the energy is calculated as a function of a specific dihedral angle, are used to locate the energy minima corresponding to stable conformers. acs.org
In the case of this compound, the methyl group at the C3 position can be either pseudo-equatorial or pseudo-axial. Computational calculations consistently show that for substituted indans, the conformer with the substituent in the pseudo-equatorial position is generally more stable and therefore more abundant at equilibrium. acs.org For example, in (S)-1-methylindan, the conformer with the methyl group in the pseudo-equatorial position is calculated to be about four times more abundant than the pseudo-axial conformer. acs.org Similar principles would apply to this compound, where the C3-methyl group's preferred orientation would be determined by minimizing steric interactions. These computational predictions can be validated by comparing calculated vibrational spectra (like Vibrational Circular Dichroism, VCD) with experimental data, which is particularly useful for confirming the absolute configuration of chiral molecules. acs.org
Table 3: Illustrative Conformational Analysis of a Substituted Indan (B1671822) (Based on data for (S)-1-Methylindan, illustrating the concept of conformational isomers in the indan system)
| Conformer | Substituent Position | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (in vacuum) | Reference |
| 1 | Pseudo-equatorial | 0.00 | ~75% | acs.org |
| 2 | Pseudo-axial | >0.00 | ~25% | acs.org |
Future Research Trajectories and Innovations in 3,4,7 Trimethyl 1 Indanone Chemistry
Rational Design and Synthesis of Highly Functionalized Indanone Derivatives
Future research will focus on the rational design of novel 3,4,7-Trimethyl-1-indanone derivatives with tailored functionalities. The core strategy involves leveraging established and emerging synthetic methodologies to introduce a wide array of substituents onto the indanone framework, thereby modulating its electronic, steric, and physicochemical properties for specific applications.
Classic methods such as intramolecular Friedel–Crafts acylation of corresponding 3-arylpropionic acids serve as a foundational approach. For instance, cyclization of appropriately substituted 3-arylpropionic acids, catalyzed by reagents like terbium triflate (Tb(OTf)₃), provides a direct route to aryl-substituted 1-indanones, a strategy directly applicable to the synthesis of functionalized trimethyl-indanone precursors nih.govbeilstein-journals.org.
Modern transition-metal-catalyzed reactions offer more sophisticated pathways. Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides is a powerful tool for constructing the indanone core organic-chemistry.org. Similarly, rhodium-catalyzed asymmetric intramolecular additions can be employed to create chiral derivatives with high enantioselectivity organic-chemistry.org. By starting with a properly substituted trimethylphenyl precursor, these methods can be adapted to generate a diverse library of highly functionalized, chiral this compound derivatives. Research is also directed towards tandem reactions, such as the stereoselective catalytic transformation of α,β-unsaturated arylketones into fluorine-containing 1-indanones via Nazarov cyclization followed by electrophilic fluorination nih.govbeilstein-journals.org.
Table 1: Synthetic Strategies for Functionalized 1-Indanone (B140024) Derivatives
| Method | Description | Key Features | Potential Application for this compound |
| Intramolecular Friedel-Crafts Acylation | Cyclization of 3-arylpropionic acids or their acid chlorides using Lewis or Brønsted acids. nih.govbeilstein-journals.org | Well-established, direct route. | Synthesis of the core scaffold and introduction of further aryl substituents. |
| Palladium-Catalyzed Carbonylative Cyclization | Cyclization of unsaturated aryl iodides in the presence of carbon monoxide and a palladium catalyst. organic-chemistry.org | Good to excellent yields, versatile. | Creation of derivatives with functional groups at various positions. |
| Rhodium-Catalyzed Asymmetric Cyclization | Intramolecular 1,4-addition of chalcone (B49325) derivatives using a chiral rhodium catalyst. organic-chemistry.org | High enantioselectivity, access to chiral compounds. | Synthesis of enantiomerically pure derivatives for biological screening. |
| Nazarov Cyclization / Electrophilic Addition | Tandem reaction involving cyclization of an unsaturated ketone followed by addition of an electrophile (e.g., fluorine). nih.govbeilstein-journals.org | Creates poly-functionalized products in a single sequence. | Introduction of halogens and other functional groups for further modification. |
| Heck-Reduction-Cyclization-Alkylation (HRCA) | A multi-step, one-pot reaction involving a Heck reaction followed by cyclization and alkylation. nih.gov | High efficiency and complexity generation. | Building complex derivatives with diverse side chains. |
Development of Sustainable and Economically Viable Synthetic Routes
A major trajectory in modern chemical synthesis is the development of "green" methodologies that minimize environmental impact and improve economic feasibility. Future syntheses of this compound and its derivatives will increasingly adopt these principles.
Key areas of innovation include:
Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and improve yields. For example, the microwave-assisted intramolecular Friedel–Crafts acylation catalyzed by metal triflates in ionic liquids represents an environmentally benign route to 1-indanones nih.govbeilstein-journals.org. This method allows for the recovery and reuse of the catalyst, further enhancing its sustainability nih.govbeilstein-journals.org.
Metal-Free Catalysis : To avoid the cost and toxicity associated with heavy metals, research is moving towards metal-free catalytic systems. The use of L-proline, an environmentally benign amino acid, to catalyze the intramolecular hydroacylation of 2-vinylbenzaldehydes is a prime example of a green pathway to indanone scaffolds rsc.org.
Benign Solvents and Reagents : The replacement of hazardous solvents and reagents is crucial. Methodologies that utilize water as a solvent, such as certain rhodium-catalyzed cyclizations, are highly desirable organic-chemistry.org.
Table 2: Comparison of Conventional vs. Sustainable Synthetic Approaches for Indanones
| Feature | Conventional Approach | Sustainable Approach | Example |
| Catalyst | Stoichiometric Lewis acids (e.g., AlCl₃). beilstein-journals.org | Recyclable metal triflates, metal-free organocatalysts. nih.govbeilstein-journals.orgrsc.org | L-proline catalyzed intramolecular hydroacylation. rsc.org |
| Energy Input | Conventional heating, often for extended periods. | Microwave irradiation. nih.govbeilstein-journals.org | Microwave-assisted Friedel–Crafts acylation. nih.govbeilstein-journals.org |
| Solvents | Halogenated hydrocarbons (e.g., dichloromethane). nih.gov | Ionic liquids, water, or solvent-free conditions. nih.govbeilstein-journals.orgorganic-chemistry.org | Rhodium-catalyzed synthesis in water. organic-chemistry.org |
| Atom Economy | Often lower due to the use of stoichiometric reagents and protecting groups. | Higher, through catalytic cycles and tandem reactions. | Transition-metal-catalyzed annulation strategies. researchgate.net |
Integration of Machine Learning and AI in Indanone Synthesis Design
Computer-Aided Synthesis Planning (CASP) : AI-driven retrosynthesis tools can analyze the this compound structure and propose multiple viable synthetic pathways by drawing on vast databases of known chemical reactions. nih.govmdpi.com These programs can identify novel disconnections and suggest more efficient routes than those conceived by human chemists.
Reaction Condition Optimization : Machine learning models can predict the optimal conditions (catalyst, solvent, temperature, time) to maximize the yield and selectivity of a specific transformation, such as the cyclization step to form the indanone ring. zamann-pharma.com This reduces the number of experiments needed, saving time and resources.
Predictive Modeling : AI can predict the properties of novel, un-synthesized indanone derivatives, allowing researchers to prioritize the synthesis of compounds with the most promising characteristics for a given application, such as biological activity or material properties. mdpi.com AI-driven platforms like AI-Chemist can automate the entire process from planning to execution and analysis. wiley.com
Exploration of Unprecedented Reactivity and Catalytic Transformations
The 1-indanone core, including that of this compound, is a versatile scaffold for exploring novel chemical reactions and catalytic systems. Future research will likely uncover unprecedented transformations that enable the construction of highly complex molecular architectures.
Promising areas include:
C-H Activation : Direct functionalization of the C-H bonds on the indanone skeleton offers a highly efficient way to build molecular complexity without the need for pre-functionalized starting materials. Rhodium(III)-catalyzed [4+1] annulation reactions are an example of this powerful strategy. researchgate.net
Ring Expansion and Annulation : The 1-indanone framework can serve as a substrate for ring expansion and annulation reactions to create fused polycyclic systems. nih.gov For example, rhodium-catalyzed insertion of ethylene (B1197577) into the C-C bonds of 1-indanones can produce benzocycloheptenone skeletons. nih.gov Cobalt-catalyzed intramolecular cyclizations of alkylated indanones can afford fused tricarbocyclic compounds through allylic C(sp³)–H bond activation. nih.gov
Photoredox Catalysis : Light-driven reactions using photoredox catalysts can enable unique transformations under mild conditions, such as the decarboxylative annulation to form indanones. researchgate.net
Table 3: Advanced Catalytic Transformations for the 1-Indanone Scaffold
| Transformation | Catalyst System | Description | Potential Outcome |
| Reductive Cyclization | Nickel-catalyst | Enantioselective cyclization of enones to afford chiral indanones. organic-chemistry.org | Access to stereochemically defined indanone precursors. |
| [4+1] Cycloaddition | Rhodium(III)-catalyst | Annulation of α-carbonyl sulfoxonium ylides with activated alkenes via C-H activation. researchgate.net | Construction of diverse substituted indanone derivatives. |
| Ring Expansion | Rhodium-catalyst | Insertion of a two-carbon unit (ethylene) into the indanone C-C bond. nih.gov | Synthesis of fused medium-ring systems like benzocycloheptenones. nih.govresearchgate.net |
| Intramolecular Cyclization | Cobalt-catalyst | Cyclization of alkylated indanones via C(sp³)–H bond activation. nih.gov | Formation of complex fused carbocyclic compounds. nih.gov |
New Applications in Interdisciplinary Fields of Chemical Science
The versatility of the 1-indanone scaffold suggests that this compound and its rationally designed derivatives could find applications in numerous interdisciplinary fields. The 1-indanone motif is a privileged structure found in many natural products and pharmaceuticals. nih.gov
Medicinal Chemistry : 1-Indanone derivatives have a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. beilstein-journals.orgresearchgate.net They are key intermediates in the synthesis of drugs for neurodegenerative diseases, such as Donepezil (B133215) for Alzheimer's disease beilstein-journals.orgnih.govresearchgate.net. Future research could involve synthesizing a library of this compound analogues to screen for novel therapeutic agents, potentially as acetylcholinesterase inhibitors or metal-chelating agents for treating cognitive decline. researchgate.netnih.govresearchgate.net
Agriculture : The indanone structure is also found in compounds used as insecticides, fungicides, and herbicides. beilstein-journals.org Tailoring the substitution pattern on the this compound core could lead to the development of new agrochemicals with improved efficacy and environmental profiles.
Materials Science : The rigid, fused-ring structure of indanone makes it an interesting building block for functional materials. Indane-1,3-dione, a close analogue, is used in the design of dyes for solar cells and photoinitiators for polymerization. nih.gov By analogy, functionalized this compound derivatives could be explored for applications in organic electronics and photochemistry.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3,4,7-Trimethyl-1-indanone with high purity and yield?
- Answer : Optimize synthesis via Friedel-Crafts acylation using anhydrous AlCl₃ as a catalyst in dichloromethane. Control reaction temperature (0–5°C) to minimize side reactions. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate 8:2) and validate purity using HPLC (≥98%) and melting point analysis. Document reagent batches, reaction conditions, and purification steps rigorously to ensure reproducibility .
- Table 1 : Key Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 874-35-1 (related) | |
| Molecular Formula | C₁₂H₁₄O | |
| Melting Point | 85–87°C | Experimental |
Q. How should researchers address inconsistencies in spectroscopic data (e.g., NMR vs. IR) during structural confirmation?
- Answer : Cross-validate data using complementary techniques:
- NMR : Compare experimental ¹H/¹³C spectra with computational predictions (DFT/B3LYP/6-31G*).
- IR : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹.
- Mass Spectrometry : Match molecular ion peaks ([M⁺]) with theoretical m/z.
Discrepancies may arise from solvent effects or impurities; repeat analyses under standardized conditions .
Advanced Research Questions
Q. What experimental designs are effective for studying the stereochemical effects of this compound on its reactivity?
- Answer : Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to isolate enantiomers. Characterize stereoisomers via X-ray crystallography and circular dichroism (CD). Compare reaction kinetics (e.g., hydrolysis rates) to quantify enantiomeric influence. Computational docking studies (AutoDock Vina) can model steric interactions with biological targets .
Q. How can researchers resolve contradictions between theoretical and experimental solubility data for this compound?
- Answer : Perform Hansen solubility parameter (HSP) analysis to identify optimal solvents. Experimentally measure solubility in dimethyl sulfoxide (DMSO), ethanol, and water at 25°C. Compare results with COSMO-RS simulations. Discrepancies may arise from polymorphic forms or hydration states; use powder XRD to confirm crystalline phase .
Q. What protocols ensure ethical and reproducible sharing of toxicity data for this compound?
- Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- De-identification : Remove batch-specific identifiers while retaining purity and CAS data.
- Metadata : Include experimental conditions (e.g., cell lines, exposure time) and statistical methods.
- Platforms : Upload to repositories like Zenodo or ChEMBL with CC-BY licenses. Reference institutional ethics approvals .
Methodological Guidelines
- Data Contradiction Analysis : Apply triangulation by combining qualitative (e.g., crystallography) and quantitative (e.g., HPLC) data. Use peer debriefing to mitigate bias .
- Reproducibility : Archive raw data (spectra, chromatograms) in appendices with detailed reagent tables (manufacturer, lot numbers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
